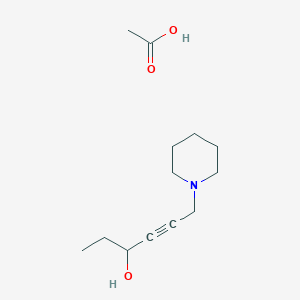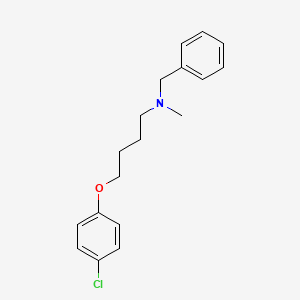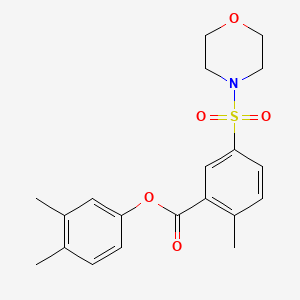
N-(3,4,5,6-tetrafluoro-2-biphenylyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorinated benzamides, such as “N-(3,4,5,6-tetrafluoro-2-biphenylyl)benzamide”, are a class of organic compounds known as 3-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 3-position of the benzene ring .
Synthesis Analysis
The synthesis of similar fluorinated compounds often involves reactions with appropriate C, S, and N-nucleophiles . For example, 4-Methyl-2,3,5,6-tetrafluorobenzyl bromide can be synthesized from 2,3,5,6-tetrafluoroxylene via bromination .Molecular Structure Analysis
The molecular structure of similar compounds, such as “N-Biphenyl-3-Yl-2-(Trifluoromethyl)benzamide”, has a molecular formula of C20H14F3NO and an average mass of 341.327 Da .Chemical Reactions Analysis
The chemical reactions of similar fluorinated compounds often involve direct arylation polycondensation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as “4-Methyl-2,3,5,6-tetrafluorobenzyl bromide”, include a density of 1.864 g/mL at 25 °C (lit.) and a refractive index of n 20/D 1.448 (lit.) .Mecanismo De Acción
Propiedades
IUPAC Name |
N-(2,3,4,5-tetrafluoro-6-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F4NO/c20-14-13(11-7-3-1-4-8-11)18(17(23)16(22)15(14)21)24-19(25)12-9-5-2-6-10-12/h1-10H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGYXRJYDMQFNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)F)F)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)terephthalate](/img/structure/B5026910.png)



![(5-{3-ethoxy-4-[(3-nitrobenzoyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5026961.png)
![2-(3-fluorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5026964.png)

![{7-[(diethylamino)carbonyl]-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl}acetic acid](/img/structure/B5026986.png)
![4-(2-chloro-5-nitrophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5026996.png)
![2-chloro-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylisonicotinamide](/img/structure/B5026998.png)

![(3S*,4S*)-1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5027014.png)
![N-(2,5-dichlorophenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5027015.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5027023.png)